N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole and pyrazole moieties, which are both known for their significant pharmacological properties.
Properties
Molecular Formula |
C23H23ClN4O |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C23H23ClN4O/c1-15-20(16(2)28(27-15)19-6-4-3-5-7-19)13-23(29)25-11-10-17-14-26-22-9-8-18(24)12-21(17)22/h3-9,12,14,26H,10-11,13H2,1-2H3,(H,25,29) |
InChI Key |
JROJLCIJBVOKDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under basic conditions.
Coupling of Indole and Pyrazole Moieties: The final step involves the coupling of the indole and pyrazole moieties through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized products.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Biological Activities
Antimicrobial Activity
Research has highlighted the antimicrobial properties of various indole and pyrazole derivatives. For instance, compounds containing indole structures have demonstrated significant activity against Gram-positive and Gram-negative bacteria. The incorporation of the pyrazole ring in the structure may enhance its efficacy against microbial strains .
Anti-inflammatory Potential
Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, indicating its potential use in treating inflammatory conditions. The ability to modulate inflammatory pathways could make it valuable in developing new anti-inflammatory drugs .
Anticancer Properties
Indole derivatives are often investigated for their anticancer potential. The structural components of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies focusing on similar compounds have shown promising results in various cancer models .
Case Studies
Several studies have investigated compounds structurally related to this compound:
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide is unique due to its combination of indole and pyrazole moieties, which may confer enhanced biological activity and specificity compared to other indole derivatives .
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 410.9 g/mol. The structure features an indole moiety and a pyrazole ring, which are known for their pharmacological potential.
1. Anticancer Activity
Research indicates that compounds with indole and pyrazole structures often exhibit anticancer properties. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines, including lung (A549), colon (HT-29), and others. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells through various mechanisms such as inhibition of anti-apoptotic proteins and activation of caspases .
2. Antimicrobial Properties
The pyrazole moiety is recognized for its antimicrobial activity. Compounds similar to this compound have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound class has been explored, with studies indicating that they can reduce inflammation markers in vitro. The presence of the indole structure is believed to contribute to this activity by modulating pathways involved in inflammatory responses .
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : By activating caspase pathways, leading to programmed cell death in cancer cells.
- Enzyme Inhibition : Compounds often act as inhibitors of key enzymes involved in tumor progression and inflammation.
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of related compounds on A549 lung cancer cells, showing IC50 values ranging from 193.93 µg/mL for the most potent derivative compared to a control (5-fluorouracil) with an IC50 of 371.36 µg/mL .
Study 2: Antimicrobial Testing
In another study, derivatives were tested against various bacterial strains, yielding minimum inhibitory concentration (MIC) values as low as 0.9 µg/mL for certain derivatives, indicating strong antibacterial activity comparable to standard antibiotics .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
